molecular formula C8H11NO3 B13315714 (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid

Katalognummer: B13315714
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: QGJZUUKYGXYJIZ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is an organic compound that features an amino group and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can be achieved through several methods. One common approach involves the use of furan derivatives. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan rings . This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve the large-scale application of the Paal-Knorr synthesis or other catalytic processes. The use of palladium or gold catalysts can facilitate the formation of furan rings under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include furanones, amines, and various substituted furan derivatives .

Wissenschaftliche Forschungsanwendungen

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a furan ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

(3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H,10,11)/t7-/m0/s1

InChI-Schlüssel

QGJZUUKYGXYJIZ-ZETCQYMHSA-N

Isomerische SMILES

CC1=C(C=CO1)[C@H](CC(=O)O)N

Kanonische SMILES

CC1=C(C=CO1)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.